molecular formula C5H3BrF2S B1375986 3-Bromo-2-(difluoromethyl)thiophene CAS No. 1403667-53-7

3-Bromo-2-(difluoromethyl)thiophene

Cat. No.: B1375986
CAS No.: 1403667-53-7
M. Wt: 213.05 g/mol
InChI Key: RVVRTZUMHJRUIS-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)thiophene typically involves halogenation and difluoromethylation reactions. One common method is the bromination of 2-(difluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives or partially hydrogenated thiophenes.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)thiophene depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethyl group can stabilize intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(difluoromethyl)thiophene
  • 3-Bromo-2-(trifluoromethyl)thiophene
  • 2-Chloro-3-(difluoromethyl)thiophene

Uniqueness

3-Bromo-2-(difluoromethyl)thiophene is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct reactivity and properties compared to other halogenated thiophenes. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2S/c6-3-1-2-9-4(3)5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVRTZUMHJRUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294566
Record name 3-Bromo-2-(difluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403667-53-7
Record name 3-Bromo-2-(difluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403667-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(difluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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